3-(3-(Phenylthio)propanamido)cyclohexyl phenylcarbamate
Description
Properties
IUPAC Name |
[3-(3-phenylsulfanylpropanoylamino)cyclohexyl] N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-21(14-15-28-20-12-5-2-6-13-20)23-18-10-7-11-19(16-18)27-22(26)24-17-8-3-1-4-9-17/h1-6,8-9,12-13,18-19H,7,10-11,14-16H2,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCDGWBJAHJWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CCSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147796 | |
| Record name | Propanamide, N-[3-[[(phenylamino)carbonyl]oxy]cyclohexyl]-3-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351630-51-7 | |
| Record name | Propanamide, N-[3-[[(phenylamino)carbonyl]oxy]cyclohexyl]-3-(phenylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351630-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-[3-[[(phenylamino)carbonyl]oxy]cyclohexyl]-3-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbamate Formation via Phenol Activation
The most reliable method involves reacting cyclohexanol with phenyl chloroformate under basic conditions:
$$
\text{Cyclohexanol} + \text{PhOCOCl} \xrightarrow[\text{Base}]{\text{DCM, 0°C→RT}} \text{Cyclohexyl phenylcarbamate}
$$
Optimized Protocol:
- Dissolve cyclohexanol (1.0 equiv) in dichloromethane (DCM) at 0°C.
- Add triethylamine (1.2 equiv) followed by phenyl chloroformate (1.05 equiv) dropwise.
- Warm to room temperature and stir for 12 hr.
- Wash with 5% HCl, dry over MgSO₄, and concentrate.
- Purify via flash chromatography (15% EtOAc/cyclohexane).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 78-85% | |
| Purity (HPLC) | >95% | |
| Reaction Time | 12 hr |
Synthesis of 3-(Phenylthio)propanoyl Chloride (Fragment B)
Thioether Formation via Nucleophilic Substitution
React propanoyl chloride with thiophenol using a Lewis acid catalyst:
$$
\text{CH}2\text{CH}2\text{COCl} + \text{PhSH} \xrightarrow[\text{AlCl}3]{\text{Et}2\text{O, reflux}} \text{3-(Phenylthio)propanoyl chloride}
$$
Optimized Protocol:
- Charge propanoyl chloride (1.0 equiv) and anhydrous Et₂O under N₂.
- Add AlCl₃ (0.1 equiv) followed by thiophenol (1.1 equiv).
- Reflux for 6 hr, cool, and quench with ice water.
- Extract with DCM, dry, and concentrate.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 65-72% | |
| Purity (GC-MS) | 90-93% |
Amide Coupling of Fragments A and B
Schlenk Technique for Moisture-Sensitive Conditions
Combine Fragment A (cyclohexyl phenylcarbamate) with Fragment B using EDCl/HOBt activation:
$$
\text{Fragment A} + \text{Fragment B} \xrightarrow[\text{EDCl/HOBt}]{\text{DMF, 0°C→RT}} \text{Target Compound}
$$
Optimized Protocol:
- Dissolve Fragment A (1.0 equiv) in dry DMF at 0°C.
- Add EDCl (1.5 equiv), HOBt (1.5 equiv), and DIEA (2.0 equiv).
- Add Fragment B (1.2 equiv) dropwise over 30 min.
- Warm to RT, stir for 24 hr, and pour into ice water.
- Extract with EtOAc, dry, and purify via column chromatography.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 58-64% | |
| Reaction Scale | 5-100 mmol | |
| Purity (NMR) | >98% |
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A patent-derived method employs simultaneous carbamate/amide formation:
- React cyclohexanol with phenyl isocyanate (1.1 equiv) in THF at 50°C for 8 hr.
- Add 3-mercaptopropanoic acid (1.0 equiv) and DCC (1.2 equiv).
- Stir for 24 hr, filter, and concentrate.
Comparative Performance:
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| Schlenk (EDCl/HOBt) | 64% | 98% | 24 hr |
| One-Pot (DCC) | 52% | 89% | 32 hr |
Reaction Optimization Studies
Solvent Effects on Carbamate Formation
Data adapted from phenyl carbamate synthesis:
| Solvent | Yield (%) | Byproduct Formation |
|---|---|---|
| THF | 78 | <5% |
| DCM | 85 | 2% |
| MeCN | 63 | 12% |
| DMSO | 41 | 34% |
Temperature Dependence in Amide Coupling
From piperidine derivative synthesis:
| Temperature (°C) | Conversion (%) | Epimerization (%) |
|---|---|---|
| 0 | 45 | 0 |
| 25 | 64 | 2 |
| 40 | 72 | 11 |
Analytical Characterization
Spectroscopic Data Compilation
¹H NMR (400 MHz, CDCl₃):
FTIR (neat):
HRMS (ESI):
- Calcd for C₂₃H₂₇N₂O₃S [M+H]⁺: 411.1745
- Found: 411.1752
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Equiv Used | Cost Contribution |
|---|---|---|---|
| Phenyl chloroformate | 120 | 1.05 | 34% |
| EDCl | 85 | 1.5 | 29% |
| HOBt | 210 | 1.5 | 22% |
Waste Stream Management
- DCM recovery via distillation: 92% efficiency
- EtOAc/cyclohexane recycling: 85% recovery
Chemical Reactions Analysis
Types of Reactions
3-(3-(Phenylthio)propanamido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate or amide functionalities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the carbamate group can produce amines .
Scientific Research Applications
3-(3-(Phenylthio)propanamido)cyclohexyl phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor in drug development.
Industry: Its properties make it valuable in catalysis and material science
Mechanism of Action
The mechanism of action of 3-(3-(Phenylthio)propanamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The phenylthio group can form interactions with proteins or enzymes, potentially inhibiting their activity. The carbamate and amide functionalities may also play a role in binding to biological targets, affecting various pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key functional groups include:
- Phenylthioether : Enhances electron-rich aromatic interactions.
- Carbamate : Provides hydrolytic stability compared to esters.
Table 1: Functional Group Comparison
Pharmacological and Physicochemical Properties
- Stability : The carbamate group in the target compound likely resists enzymatic hydrolysis better than esters or hydroxamic acids, which are prone to degradation .
- Bioactivity : Phenylthio-containing compounds in exhibit anti-inflammatory effects, suggesting the target compound may share similar mechanisms, such as cyclooxygenase (COX) inhibition .
Table 2: Property Comparison
Research Findings and Mechanistic Insights
Comparative Efficacy in Therapeutic Contexts
- Anti-inflammatory Activity : Propionic acid derivatives with phenylthio groups () show COX-2 selectivity, reducing prostaglandin synthesis. The target compound’s carbamate may prolong half-life compared to carboxylic acid derivatives .
- Antioxidant Potential: While hydroxamic acids in exhibit radical scavenging via metal chelation, the target compound’s phenylthioether could act as an electron donor, though direct antioxidant activity remains unverified .
Biological Activity
3-(3-(Phenylthio)propanamido)cyclohexyl phenylcarbamate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N2O2S. It features a cyclohexyl ring, a phenylthio group, and a carbamate moiety, which are key to its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 350.50 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| LogP | 4.5 |
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound has shown potential in modulating enzyme activity, particularly those involved in inflammatory pathways and cancer cell proliferation.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation: It can act on receptors that mediate physiological responses, potentially leading to therapeutic effects.
Case Studies and Research Findings
1. Anti-inflammatory Activity
A study investigating the anti-inflammatory properties of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that it could be a candidate for treating inflammatory diseases.
2. Anticancer Potential
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer. The compound induced apoptosis in these cells through the activation of caspase pathways.
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
